molecular formula C15H20ClNO B11177813 3-Chloro-N-cyclohexyl-N-ethylbenzamide

3-Chloro-N-cyclohexyl-N-ethylbenzamide

Cat. No.: B11177813
M. Wt: 265.78 g/mol
InChI Key: DVILLGOZMSCQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclohexyl-N-ethylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexyl-N-ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same reaction as in the laboratory, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclohexyl-N-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: N-cyclohexyl-N-ethylbenzylamine.

    Oxidation: Products vary based on the extent of oxidation.

Scientific Research Applications

3-Chloro-N-cyclohexyl-N-ethylbenzamide has various applications in scientific research:

Properties

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-N-ethylbenzamide

InChI

InChI=1S/C15H20ClNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h6-8,11,14H,2-5,9-10H2,1H3

InChI Key

DVILLGOZMSCQDF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.